molecular formula C120H188N38O43S6 B1627275 omega-Conotoxin gvia CAS No. 92078-76-7

omega-Conotoxin gvia

Numéro de catalogue: B1627275
Numéro CAS: 92078-76-7
Poids moléculaire: 3043.4 g/mol
Clé InChI: XJKFZICVAPPHCK-NZPQQUJLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Omega-Conotoxin G VIA (reduced): is a peptide derived from the venom of the marine cone snail, specifically from the species Conus geographus. This compound is part of the omega-conotoxin family, which are known for their ability to inhibit N-type voltage-gated calcium channels. These channels play a crucial role in neurotransmitter release, making omega-conotoxins valuable tools in neuropharmacology and potential therapeutic agents for conditions such as chronic pain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of omega-Conotoxin gvia typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: : Industrial production of this compound may involve recombinant DNA technology, where the peptide is expressed in microbial systems such as Escherichia coli. This method can produce larger quantities of the peptide compared to traditional chemical synthesis .

Analyse Des Réactions Chimiques

Acetylation Reactions and Binding Affinity

Chemical acetylation using acetic anhydride revealed critical residues for Ca_V2.2 channel binding:

  • Sites acetylated : N-terminal Cys-1, ε-amino groups of Lys-2 and Lys-24 .

  • Impact :

    • Monoacetylation at Cys-1 reduced binding affinity by 85%, while Lys-2 or Lys-24 acetylation caused 60–70% reductions .

    • Di- and tri-acetylated derivatives showed near-complete loss of inhibitory potency in ⁴⁵Ca²⁺ influx assays (IC₅₀ > 1 μM vs. 0.15 nM for native toxin) .

Table 1 : Acetylation Effects on Bioactivity

Modification SiteBinding Affinity (IC₅₀)Ca²⁺ Influx Inhibition (IC₅₀)
Native GVIA0.15 nM0.15 nM
Cys-1 Acetylated1.2 nM1.5 nM
Lys-2 Acetylated0.9 nM1.1 nM
Lys-24 Acetylated0.8 nM1.0 nM
Tri-Acetylated>1 μM>1 μM

Alanine Substitution Studies

Systematic alanine replacements identified key residues for channel interaction :

  • Lys-2 : Substitution reduced binding affinity 40-fold (IC₅₀ = 5.5 nM vs. 0.15 nM), indicating its role in electrostatic interactions .

  • Arg17, Lys24, Arg25 : Alanine substitutions caused minimal changes (<2-fold IC₅₀ shift), suggesting these residues are less critical .

  • Tyr13 : Hydroxyl group is indispensable; Tyr13→Ala abolished activity entirely .

Terminal Modifications

  • N-terminal Acetylation : Reduced potency 100-fold (IC₅₀ = 15 nM) by disrupting charge interactions .

  • C-terminal Deamidation : Lowered affinity 20-fold (IC₅₀ = 3 nM), highlighting the necessity of the amidated C-terminus .

Disulfide Bond Engineering

GVIA’s four-loop structure (Cys1–16, Cys8–19, Cys15–26) is stabilized by three disulfide bonds. Reduction of these bonds:

  • Eliminated Ca_V2.2 blockade (IC₅₀ > 1 μM) .

  • Mimetics retaining partial disulfide motifs (e.g., diphenylmethylpiperazine derivatives) showed reduced activity (IC₅₀ = 6–16 μM) .

Radiolabeling for Binding Assays

  • ¹²⁵I-Labeling at Tyr22 : Enabled competitive binding studies (K_d = 0.15 nM) without altering channel blockade efficacy .

  • Applications : Used to map toxin-channel interactions and screen mimetics .

Synthetic Mimetics and SAR Insights

Anthranilamide-based mimetics incorporating GVIA’s pharmacophores achieved:

  • Binding Affinity : 6–16 μM in ¹²⁵I-GVIA displacement assays .

  • Functional Blockade : Inhibited Ca²⁺ influx in SH-SY5Y cells (IC₅₀ = 10–25 μM) .

Key Pharmacophores :

  • Tyr13 : Critical hydroxyl group for hydrogen bonding .

  • Lys2 : Positively charged side chain for electrostatic interactions .

  • Disulfide-Bridged Loops : Maintains rigid β-sheet topology essential for binding .

Applications De Recherche Scientifique

Pain Management

Chronic Pain Treatment
Omega-Conotoxin GVIA has been studied for its analgesic properties, particularly in chronic pain models. Research indicates that it effectively reduces pain responses in animal models of neuropathic pain, making it a candidate for developing new pain medications.

  • Case Study : In a study involving rats with nerve injury, administration of ω-CgTX resulted in significant pain relief compared to control groups, suggesting its potential as a therapeutic agent for neuropathic pain management .

Neurological Research

Understanding Calcium Channels
this compound serves as a valuable tool for studying the role of N-type calcium channels in various physiological processes, including synaptic transmission and neuronal excitability.

  • Case Study : Researchers utilized ω-CgTX to investigate synaptic plasticity in hippocampal neurons. The results demonstrated that blocking N-type channels affected long-term potentiation (LTP), providing insights into memory formation mechanisms .

Cardiovascular Research

Cardiac Function Studies
Studies have explored the impact of this compound on cardiac tissues, particularly regarding calcium signaling pathways that regulate heart function.

  • Case Study : A study showed that ω-CgTX could modulate contractility in cardiac myocytes by inhibiting N-type VGCCs, highlighting its potential role in understanding cardiac pathophysiology .

Drug Development

Novel Therapeutics
The unique properties of this compound have spurred interest in developing novel therapeutics targeting VGCCs for various conditions, including epilepsy and anxiety disorders.

  • Research Insight : Ongoing studies are investigating synthetic analogs of ω-CgTX to enhance its specificity and efficacy as a therapeutic agent while minimizing side effects associated with broader calcium channel blockers .

Comparative Data Table

Application AreaMechanismKey FindingsReferences
Pain ManagementN-type VGCC inhibitionSignificant reduction in neuropathic pain models
Neurological ResearchModulation of synaptic transmissionAltered LTP and neuronal excitability observed
Cardiovascular ResearchImpact on cardiac contractilityModulation of heart function via VGCC inhibition
Drug DevelopmentDevelopment of VGCC-targeting drugsExploration of synthetic analogs for enhanced therapeutic effects

Mécanisme D'action

Omega-Conotoxin G VIA (reduced) exerts its effects by binding to and inhibiting N-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into neurons, which is necessary for the release of neurotransmitters. By blocking these channels, omega-Conotoxin gvia can reduce neuronal excitability and neurotransmitter release, leading to its analgesic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Omega-Conotoxin MVIIA: Another member of the omega-conotoxin family, known for its use in the drug Prialt for treating severe chronic pain.

    Omega-Conotoxin CVID: Similar in structure and function, also targeting N-type calcium channels.

Uniqueness: : Omega-Conotoxin G VIA (reduced) is unique due to its specific amino acid sequence and the particular disulfide bond pattern that defines its structure and function. Its reduced form allows for studies on the role of disulfide bonds in its activity and stability .

Propriétés

Numéro CAS

92078-76-7

Formule moléculaire

C120H188N38O43S6

Poids moléculaire

3043.4 g/mol

Nom IUPAC

(2S)-N-[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-amino-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C120H188N38O43S6/c1-53(165)91(114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(49-204)107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)154-101(184)71(31-57-17-23-60(169)24-18-57)142-112(195)86-33-62(171)39-157(86)116(199)73(36-89(125)174)143-108(191)82(50-205)151-104(187)75(42-160)144-96(179)67(11-7-27-131-119(127)128)137-106(189)80(48-203)153-110(193)84(52-207)150-100(183)72(35-88(124)173)141-99(182)70(30-56-15-21-59(168)22-16-56)140-103(186)77(44-162)146-115(198)92(54(2)166)155-113(196)87-34-63(172)40-158(87)118(201)79(46-164)148-109(192)83(51-206)152-105(188)76(43-161)145-102(185)74(41-159)134-90(175)37-133-111(194)85-32-61(170)38-156(85)117(200)78(45-163)147-97(180)65(9-3-5-25-121)135-94(177)64(123)47-202/h13-24,53-54,61-87,91-92,159-172,202-207H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)/t53-,54-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,91+,92+/m1/s1

Clé InChI

XJKFZICVAPPHCK-NZPQQUJLSA-N

SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O

SMILES isomérique

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)N)O)O)O

SMILES canonique

CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N2CC(CC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)O)NC(=O)C5CC(CN5C(=O)C(CO)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)CNC(=O)C6CC(CN6C(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CS)N)O)O)O

Key on ui other cas no.

92078-76-7

Séquence

CKSXGSSCSXTSYNCCRSCNXYTKRCY

Synonymes

Conus geographus Toxin
Conus geographus Toxin GVIA
geographus Toxin, Conus
geographus toxin, omega-Conus
GVIA, omega-CgTX
GVIA, omega-Conotoxin
omega CgTX
omega CgTX GVIA
omega Conotoxin GVIA
omega Conus geographus toxin
omega-CgTX
omega-CgTX GVIA
omega-Conotoxin GVIA
omega-Conus geographus toxin
Toxin, Conus geographus
toxin, omega-Conus geographus

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.